

# what is Seviteronel and what is it used for

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Mechanism of Action & Pharmacodynamics

**Seviteronel's** therapeutic action stems from its dual mechanism, which simultaneously reduces androgen production and blocks androgen signaling.

- **CYP17 Lyase Inhibition:** **Seviteronel** potently and selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is crucial for the biosynthesis of androgens (e.g., testosterone) and estrogens [1] [2] [3]. Its **~10-fold selectivity** for lyase over 17 $\alpha$ -hydroxylase activity is a key differentiator; this higher specificity may result in less interference with cortisol production compared to other CYP17A1 inhibitors like abiraterone, potentially allowing administration without concomitant steroid replacement [3].
- **Androgen Receptor Antagonism:** **Seviteronel** directly competes with androgens for binding to the AR and acts as a competitive antagonist. It inhibits both wild-type and some mutated forms (e.g., T877A, F876L) of the receptor [1] [3].

This dual action is illustrated in the following pathway:



[Click to download full resolution via product page](#)

## Preclinical & Clinical Research Applications

**Seviteronel** has been investigated in various cancer types, primarily those driven by androgen receptor signaling.

## Breast Cancer

Research has focused on **triple-negative breast cancer (TNBC)** and **estrogen receptor-positive (ER+) breast cancer**, particularly subsets that express the androgen receptor (AR+) [1] [4].

- **Preclinical Findings:** In vitro and in vivo studies demonstrated that **seviteronel** inhibits the growth of various breast cancer cell lines, including ER+/AR+ and TNBC/AR+ models. It showed efficacy in tamoxifen-resistant cell lines and AR-driven models, in some cases with higher potency than enzalutamide (another AR inhibitor) [1]. A key study also found that **seviteronel** acts as a **radiosensitizer** in AR+ TNBC models, impairing DNA double-strand break repair and enhancing the efficacy of radiation therapy in vitro and in vivo [5].
- **Clinical Trials (Phase 1):** A phase 1 study in women with advanced TNBC or ER+ breast cancer established the **recommended Phase 2 dose (RP2D) as 450 mg once daily** [1]. At this dose, clinical benefit was observed: 4 out of 7 subjects achieved stable disease or better at 16 weeks (for TNBC) or 24 weeks (for ER+) [1]. The most common adverse events were Grade 1 or 2, including tremor, nausea, vomiting, and fatigue [1].

## Prostate Cancer

**Seviteronel** was evaluated for **metastatic castration-resistant prostate cancer (mCRPC)**.

- **Clinical Outcome:** A Phase 2 study in patients whose disease had progressed on enzalutamide showed that **seviteronel** was **not generally well-tolerated** and was associated with limited clinical efficacy [6]. The study reported a high rate of toxicity, with common adverse events including concentration impairment, fatigue, tremor, and nausea, leading to premature discontinuation in many patients [6]. Only one of 17 patients achieved a significant decline in prostate-specific antigen [6]. This suggests limited potential for **seviteronel** as a single agent in this treatment-resistant setting.

## Experimental Protocols for Key Studies

For research purposes, here are the methodologies from two pivotal studies on **seviteronel**.

### Protocol for In Vitro Radiosensitization Study [5]

This study investigated the radiosensitizing effects of **seviteronel** on AR+ TNBC cell lines.

- **Cell Lines & Culture:** Used AR+ TNBC models (e.g., MDA-MB-453, ACC-422) and AR-negative controls (e.g., MDA-MB-231). Cells were maintained in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO<sub>2</sub>.
- **Radiosensitization Assay (Clonogenic Survival):**
  - **Pre-treatment:** Cells were treated with **seviteronel** (e.g., 1-5 µM) or vehicle control for a specified period before irradiation.
  - **Irradiation:** Cells were irradiated at various doses (e.g., 0, 2, 4, 6, 8 Gy).
  - **Clonogenic Assay:** After irradiation, cells were trypsinized, counted, and re-seeded at low density in fresh drug-free medium to form colonies for 7-14 days.
  - **Analysis:** Colonies were fixed, stained, and counted. Survival fractions were calculated and fitted to a linear-quadratic model. The radiation enhancement ratio (RER) was determined.
- **DNA Damage Repair Analysis (γH2AX Foci):**
  - Cells grown on coverslips were treated with **seviteronel** and irradiated.
  - At fixed time points post-irradiation (e.g., 0.5, 6, 16, 24h), cells were fixed and immunostained for γH2AX, a marker of DNA double-strand breaks.
  - Foci were counted using fluorescence microscopy to quantify the kinetics of DNA repair.

## Protocol for In Vivo Xenograft Study [5]

This protocol assessed the combined effect of **seviteronel** and radiation in a mouse model.

- **Animal Model:** Immunocompromised mice were subcutaneously inoculated with AR+ TNBC cells (e.g., MDA-MB-453) to form tumors.
- **Dosing and Treatment:**
  - **Drug Administration:** Once tumors reached a measurable volume (e.g., ~150 mm<sup>3</sup>), mice received **seviteronel** (e.g., 50 mg/kg) or vehicle control via oral gavage daily.
  - **Radiation Therapy:** Tumors were locally irradiated (e.g., 2-4 Gy per fraction) while the rest of the body was shielded.
- **Endpoint Analysis:**
  - **Tumor Volume:** Measured regularly with calipers. Tumor volume doubling and tripling times were calculated.
  - **Statistical Analysis:** Compare tumor growth curves between control, **seviteronel**-only, radiation-only, and combination groups to evaluate synergistic effects.

## Quantitative Data Summary

The table below consolidates key quantitative findings from research on **seviteronel**.

| Parameter                          | Value / Finding                                               | Context / Model                              |
|------------------------------------|---------------------------------------------------------------|----------------------------------------------|
| CYP17 Lyase IC <sub>50</sub>       | 69 nM [7]                                                     | In vitro, human enzyme                       |
| CYP17 Hydroxylase IC <sub>50</sub> | 670 nM [3]                                                    | In vitro, human enzyme                       |
| Recommended Phase 2 Dose           | 450 mg, once daily [1]                                        | Women with advanced breast cancer            |
| Clinical Benefit Rate (CBR)        | 4 of 7 subjects [1]                                           | At 450 mg QD (CBR16 for TNBC, CBR24 for ER+) |
| Common Adverse Events (Gr 1/2)     | Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%) [1] | Phase 1 study in breast cancer               |
| PSA Response (≥50% decline)        | 1 of 17 patients (6%) [6]                                     | Phase 2 study in mCRPC post-enzalutamide     |

## Future Research Directions

Based on the current evidence, future research on **seviteronel** could focus on:

- **Combination Therapies:** Exploring synergies with other agents, such as CDK4/6 inhibitors or PD-1/PD-L1 checkpoint inhibitors, especially in AR+ TNBC [4].
- **Biomarker Development:** Identifying robust biomarkers beyond AR expression by IHC to better predict which patients are most likely to respond to therapy [4].
- **Overcoming Resistance:** Investigating mechanisms of resistance to **seviteronel** and developing strategies to overcome them, potentially by combining it with low-dose dexamethasone or other pathway-targeted drugs [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase ... [pmc.ncbi.nlm.nih.gov]
2. Seviteronel - an overview | ScienceDirect Topics [sciencedirect.com]
3. - Wikipedia Seviteronel [en.wikipedia.org]
4. Advances of androgen receptor in triple-negative breast ... [pmc.ncbi.nlm.nih.gov]
5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen ... [frontiersin.org]
6. Phase 2 Study of Seviteronel (INO-464) in Patients ... - PubMed [pubmed.ncbi.nlm.nih.gov]
7. | P450 | Androgen Receptor | TargetMol Seviteronel [targetmol.com]

To cite this document: Smolecule. [what is Seviteronel and what is it used for]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548885#what-is-seviteronel-and-what-is-it-used-for]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)